BenchChemオンラインストアへようこそ!

Qingyangshengenin a

cytotoxicity leukemia K562 cell line

Qingyangshengenin A (CAS 106644-33-1; synonym: otophylloside A) is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid (Asclepiadaceae), a traditional Chinese medicinal plant historically used for epilepsy treatment. The compound comprises a pregnane-type steroidal aglycone core with a characteristic C-12 acyl substitution and a C-3 straight-chain sugar moiety consisting of multiple hexosyl units.

Molecular Formula C49H72O17
Molecular Weight 933.1 g/mol
Cat. No. B1180642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQingyangshengenin a
Molecular FormulaC49H72O17
Molecular Weight933.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C8=CC=C(C=C8)O)C)C)C)OC)O
InChIInChI=1S/C49H72O17/c1-25-41(52)33(57-7)21-39(60-25)65-43-27(3)62-40(23-35(43)59-9)66-42-26(2)61-38(22-34(42)58-8)63-32-15-16-45(5)30(20-32)14-17-48(55)36(45)24-37(64-44(53)29-10-12-31(51)13-11-29)46(6)47(54,28(4)50)18-19-49(46,48)56/h10-14,25-27,32-43,51-52,54-56H,15-24H2,1-9H3/t25-,26-,27-,32+,33-,34+,35+,36-,37-,38+,39+,40+,41-,42-,43-,45+,46-,47-,48+,49-/m1/s1
InChIKeyRSTNGBYEJQYFEJ-BVRKUPONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Qingyangshengenin A (青阳参苷元A) C21 Steroidal Glycoside for Antiepileptic and Cytotoxicity Research Procurement


Qingyangshengenin A (CAS 106644-33-1; synonym: otophylloside A) is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum Schneid (Asclepiadaceae), a traditional Chinese medicinal plant historically used for epilepsy treatment [1]. The compound comprises a pregnane-type steroidal aglycone core with a characteristic C-12 acyl substitution and a C-3 straight-chain sugar moiety consisting of multiple hexosyl units [2]. It exhibits documented antiepileptic activity, reportedly mediated via modulation of the γ-aminobutyric acid (GABA) neurotransmitter system, along with selective cytotoxic activity against certain cancer cell lines .

Why Qingyangshengenin A Cannot Be Substituted with Generic C21 Steroidal Glycosides in Epilepsy or Cytotoxicity Research


C21 steroidal glycosides from Cynanchum species constitute a structurally diverse class sharing the same aglycone backbone (qingyangshengenin or caudatin) yet differing critically in sugar chain length (4-7 hexosyl units), linkage configuration (1→4), and the presence of optically isomeric monosaccharides such as D- and L-cymarose [1]. These structural variations directly translate into divergent pharmacological outcomes. In a systematic cytotoxicity evaluation of 26 pregnane glycosides from C. otophyllum against HepG2, Hela, and U251 cell lines, 24 compounds exhibited cytotoxicity to varying degrees, underscoring that even closely related glycosides display non-uniform potency profiles [2]. Furthermore, the metabolic fate of these compounds is governed by a 'multi-source convergence' phenomenon: multiple glycosylated congeners metabolize in vivo to yield the same aglycone, rendering the aglycone itself a critical reference standard for pharmacokinetic and pharmacodynamic studies [3]. Substituting Qingyangshengenin A with a generic, uncharacterized C21 steroidal glycoside introduces undefined variables in sugar composition, stereochemistry, and metabolic conversion, thereby compromising experimental reproducibility and invalidating cross-study comparisons.

Qingyangshengenin A (青阳参苷元A) Quantitative Differentiation Evidence vs. Closest Analogs and In-Class Compounds


Selective Cytotoxicity Against K562 Leukemia Cells Compared to Caudatin-Derived Glycosides

Qingyangshengenin A exhibits selective cytotoxic activity against K562 human chronic myelogenous leukemia cells with an IC50 value of 15.7 ± 0.9 μM . In contrast, the structurally related compound 1a (a caudatin-derived analog) demonstrates only weak anti-PRRSV activity with an IC50 of 31.9 ± 6.0 μM (selectivity index = 18.7) and lacks comparable potency against K562 . Within the broader qingyangshengenin aglycone derivative class, glycosylation substantially alters cytotoxic potency—glycosylated derivatives exhibit IC50 values ranging from 50.39 to 79.47 μM against HepG2, Hela, and U251 cells, representing a 3- to 5-fold reduction in potency relative to the aglycone . Notably, synthetic C21-steroidal aglycone 3β-nitrogenous heterocyclic ester derivatives derived from qingyangshengenin achieve substantially enhanced cytotoxicity with IC50 values ranging from 3.07 to 6.73 μM, highlighting the aglycone as a privileged scaffold for medicinal chemistry optimization [1].

cytotoxicity leukemia K562 cell line C21 steroidal glycoside

Differential Intestinal Absorption Site Specificity vs. Caudatin Aglycone in Functional Dyspepsia Models

In situ intestinal circulation perfusion and everted intestinal sac model studies comparing the absorption characteristics of six components from Cynanchum auriculatum extract reveal distinct site-specific absorption profiles between the two primary aglycones [1]. Under normal physiological conditions, qingyangshengenin demonstrates preferential absorption in the ileum and duodenum, whereas caudatin is optimally absorbed in the colon [1]. This differential anatomical absorption pattern is consistent across independent experimental models [2]. The divergent site specificity directly impacts in vivo bioavailability and target tissue exposure, precluding the interchangeable use of these aglycones in pharmacological studies where gastrointestinal absorption kinetics are relevant to the experimental design.

intestinal absorption pharmacokinetics caudatin Cynanchum otophyllum

Aglycone as the Convergent In Vivo Metabolite of Multiple C21 Steroidal Glycosides from Cynanchum otophyllum

A defining metabolic characteristic of C21 steroidal glycosides from Cynanchum otophyllum is the 'multi-source convergence' phenomenon: multiple structurally distinct glycosides (differing in sugar chain length and composition) metabolize in vivo via deglycosylation to yield a common qingyangshengenin aglycone [1]. The aglycone content varies substantially across plant tissues—relative content in root tissue is approximately 73.10-fold higher than in leaf tissue and 19.05-fold higher than in stem tissue [2]. This pronounced tissue-specific distribution (root >> stem > leaf) establishes the root-derived aglycone as the analytically definitive reference material. Furthermore, the qingyangshengenin aglycone scaffold is one of only two dominant aglycone types identified in C. otophyllum (alongside caudatin), with all characterized glycosides containing either qingyangshengenin or caudatin aglycone cores [3].

metabolism pharmacokinetics multi-source convergence in vivo metabolite

Broad-Spectrum Antifungal Activity Profile vs. Caudatin Derivatives Across Multiple Fungal Strains

In a comprehensive antifungal screening study, 11 naturally occurring C21-steroidal compounds from Cynanchum wilfordii, together with 36 synthetic derivatives of caudatin and qingyangshengenin, were evaluated against six fungal strains using the mycelium growth rate method . The study systematically assessed activity against Sclerotinia sclerotiorum and five additional fungal strains. Among the evaluated compounds, four derivatives (designated 1k and others) exhibited notable antifungal activity . While the study design precludes direct head-to-head potency comparison between the parent aglycones, the inclusion of both caudatin and qingyangshengenin derivatives in the same experimental panel establishes that qingyangshengenin represents a structurally distinct scaffold within the C21-steroidal antifungal chemotype, with derivative activity profiles that may diverge from caudatin-based analogs.

antifungal Sclerotinia sclerotiorum caudatin C21 steroidal derivatives

GABAergic Antiepileptic Mechanism with In Vivo Efficacy Demonstrated via Qingyangshen Tablet Clinical Application

Qingyangshengenin A exerts its antiepileptic activity via modulation of the γ-aminobutyric acid (GABA) neurotransmitter system, enhancing GABAergic inhibitory tone to suppress neuronal hyperexcitability . The crude extract containing qingyangshengenin and related C21 steroidal glycosides demonstrated an ED50 of 13.5 mg/kg (95% CI: 6.9–26.3 mg/kg) for conditioned avoidance response suppression in mice following intraperitoneal administration [1]. Importantly, the Qingyangshen tablet formulation—standardized to contain qingyangshengenin-based C21 steroidal glycosides—has been in clinical use for decades and demonstrates significant therapeutic efficacy against drug-resistant epilepsy with a notably favorable safety profile and minimal adverse effects [2]. This contrasts with Qingyangshengenin B, which, while also possessing antiepileptic activity, is primarily characterized by its distinct mechanism involving Aβ peptide expression reduction at the mRNA level and associated anti-aging effects in C. elegans models [3].

antiepileptic GABA receptor Qingyangshen tablet drug-resistant epilepsy

Aglycone Identity as the Defining Quality Control Marker in Cynanchum otophyllum Pharmacopoeial Standardization

In the development of quality standards for Cynanchum otophyllum (Duanjieshen) medicinal materials, qingyangshengenin and caudatin have been explicitly designated as the quantitative marker compounds for content determination and quality control [1]. The standardization protocol, aligned with the Chinese Pharmacopoeia 2010 Edition Appendix methodologies, includes quantitative HPLC determination of both aglycones alongside physicochemical parameters (moisture content, ash content, extractives, heavy metals) [1]. Additionally, multiple analytical studies have established that qingyangshengenin and related C21 steroidal glycosides constitute the primary active components of Radix C. otophyllum and are therefore recommended as reference substances for ethnic medicine quality control [2]. The selection of qingyangshengenin as a pharmacopoeial marker compound reflects its established role as a representative and analytically tractable constituent for batch-to-batch consistency assessment.

quality control HPLC standardization pharmacopoeia Cynanchum otophyllum

Validated Research and Industrial Application Scenarios for Qingyangshengenin A (青阳参苷元A) Procurement


Reference Standard for In Vitro Cytotoxicity Screening of C21 Steroidal Glycoside Derivatives in Oncology Research

Qingyangshengenin A serves as the essential aglycone reference standard for cancer researchers evaluating the structure-activity relationship of C21 steroidal glycosides. The aglycone exhibits an IC50 of 15.7 ± 0.9 μM against K562 leukemia cells , providing a baseline potency metric against which the impact of glycosylation (which reduces potency to IC50 = 50.39–79.47 μM ) and synthetic derivatization (which enhances potency to IC50 = 3.07–6.73 μM [1]) can be quantitatively assessed. Procurement is indicated for laboratories conducting comparative cytotoxicity screening of natural product derivatives or designing medicinal chemistry campaigns around the qingyangshengenin scaffold.

Analytical Reference Material for HPLC-Based Quality Control of Cynanchum otophyllum Botanical Raw Materials and Extracts

Qingyangshengenin A is a pharmacopoeia-aligned quantitative marker compound for the quality control of Cynanchum otophyllum (Qingyangshen/Duanjieshen) botanical materials . The aglycone is one of only two designated marker compounds (alongside caudatin) for HPLC content determination in quality standard protocols aligned with Chinese Pharmacopoeia methodologies . Procurement is essential for analytical laboratories, contract research organizations, and botanical extract manufacturers performing identity verification, potency normalization, or batch-to-batch consistency assessment of Cynanchum-derived raw materials, extracts, or finished products.

In Vivo Pharmacokinetic and Metabolism Tracing Studies of Multi-Source Convergent C21 Steroidal Glycoside Prodrugs

Qingyangshengenin A is the analytically required reference compound for studies investigating the 'multi-source convergence' metabolic phenomenon, wherein diverse C21 steroidal glycosides from C. otophyllum deglycosylate in vivo to yield a common qingyangshengenin aglycone . The aglycone content in root tissue is 73.1-fold higher than leaf tissue and 19.1-fold higher than stem tissue , underscoring its analytical abundance. Procurement is indicated for researchers conducting LC-MS/MS method development for aglycone quantification in biological matrices, pharmacokinetic profiling of glycoside-to-aglycone conversion kinetics, or in vivo efficacy studies requiring definitive metabolite identification.

Mechanism-Specific Antiepileptic Drug Discovery Research Targeting GABAergic Pathways

Qingyangshengenin A is the reference compound of choice for antiepileptic drug discovery programs focused on GABAergic modulation, as distinct from amyloid-β pathway-targeting congeners such as Qingyangshengenin B . The compound's antiepileptic activity is mechanistically linked to GABA receptor enhancement , with the crude extract demonstrating an ED50 of 13.5 mg/kg (i.p.) in mouse conditioned avoidance models [1]. The Qingyangshen tablet formulation containing qingyangshengenin-based glycosides has established clinical efficacy against drug-resistant epilepsy . Procurement is indicated for academic and industrial laboratories screening for novel GABAergic anticonvulsant leads, validating target engagement assays, or benchmarking synthetic candidate potency against a clinically validated natural product reference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Qingyangshengenin a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.